
Thiamine triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiamine triphosphate is a biomolecule found in most organisms, including bacteria, fungi, plants, and animals . Chemically, it is the triphosphate derivative of the vitamin thiamine. This compound has been proposed to play a role in nerve excitability and cell energy metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiamine triphosphate can be synthesized by two different enzymes: adenylate kinase 1 in the cytosol and F_oF_1-ATP synthase in brain mitochondria . The synthesis involves the phosphorylation of thiamine diphosphate using ATP as a phosphate donor .
Industrial Production Methods: In industrial settings, this compound is typically produced through chemical synthesis. The process involves the use of thiamine and ATP under specific reaction conditions to yield this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Thiamine triphosphate undergoes various chemical reactions, including hydrolysis and phosphorylation . It is hydrolyzed to thiamine diphosphate by a specific enzyme called thiamine-triphosphatase .
Common Reagents and Conditions: The hydrolysis reaction involves water as a reagent and occurs under physiological conditions . The phosphorylation reaction requires ATP and occurs in the presence of adenylate kinase or ATP synthase .
Major Products Formed: The major products formed from the hydrolysis of this compound are thiamine diphosphate and inorganic phosphate . The phosphorylation of thiamine diphosphate yields this compound .
Applications De Recherche Scientifique
Thiamine triphosphate has various scientific research applications:
Chemistry: In chemistry, this compound is used to study the phosphorylation and hydrolysis reactions involving thiamine derivatives .
Biology: In biological research, this compound is studied for its role in cellular energy metabolism and nerve excitability . It is also investigated for its involvement in cellular signaling pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic applications in treating neurological disorders and metabolic diseases .
Industry: In the industrial sector, this compound is used in the production of supplements and fortified foods to address thiamine deficiency .
Mécanisme D'action
Thiamine triphosphate exerts its effects through various mechanisms:
Molecular Targets and Pathways: this compound is involved in cellular energy metabolism by participating in phosphorylation reactions . It also plays a role in nerve excitability by modulating ion channels . The compound is hydrolyzed to thiamine diphosphate by thiamine-triphosphatase, which regulates its cellular concentration .
Comparaison Avec Des Composés Similaires
- Thiamine diphosphate
- Adenosine thiamine triphosphate
- Thiamine monophosphate
Comparison: this compound is unique in its triphosphate structure, which distinguishes it from other thiamine derivatives like thiamine diphosphate and thiamine monophosphate . Unlike thiamine diphosphate, which is a coenzyme, this compound is not a coenzyme but plays a role in cellular signaling and energy metabolism .
Propriétés
Numéro CAS |
50851-39-3 |
|---|---|
Formule moléculaire |
C12H20N4O10P3S+ |
Poids moléculaire |
505.30 g/mol |
Nom IUPAC |
[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H19N4O10P3S/c1-8-11(30-7-16(8)6-10-5-14-9(2)15-12(10)13)3-4-24-28(20,21)26-29(22,23)25-27(17,18)19/h5,7H,3-4,6H2,1-2H3,(H5-,13,14,15,17,18,19,20,21,22,23)/p+1 |
Clé InChI |
IWLROWZYZPNOFC-UHFFFAOYSA-O |
SMILES canonique |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


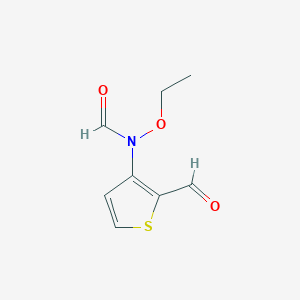

![Methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B12822223.png)
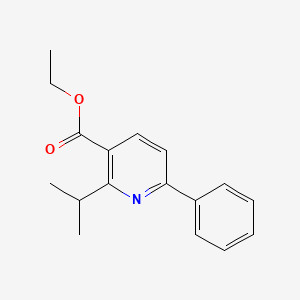


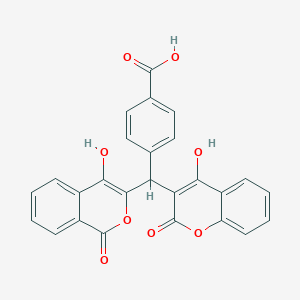
![N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine](/img/structure/B12822270.png)
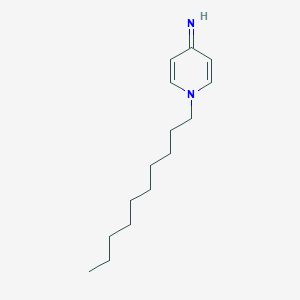
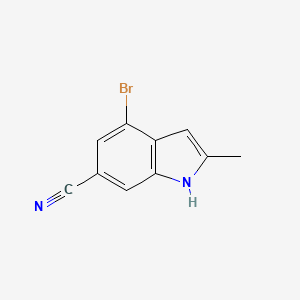

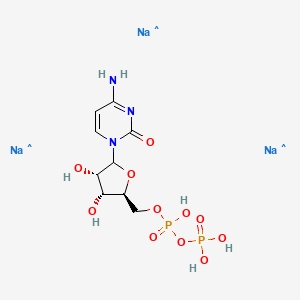
![[2-(Benzylamino)cyclohexyl]methanol](/img/structure/B12822304.png)
![[(3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4R)-5-[[(3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride](/img/structure/B12822309.png)
